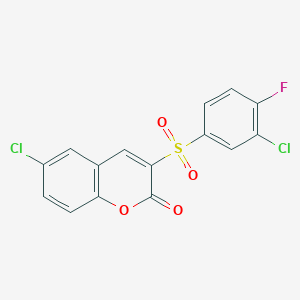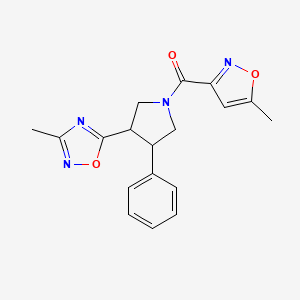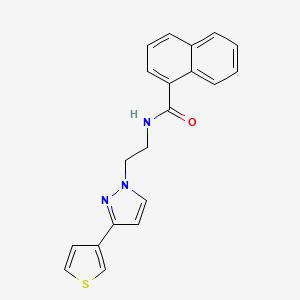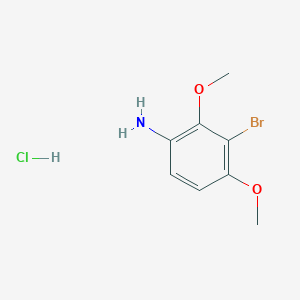
6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chromenone core with chloro and fluorobenzenesulfonyl substituents, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the chromenone core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: The compound can be used to study its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it could involve:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Modulation of Receptors: It may interact with cellular receptors to modulate their activity.
Interference with Signaling Pathways: The compound could disrupt key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one
- 6-chloro-3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one
- 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one
Uniqueness
6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of both chloro and fluorobenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-chloro-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2FO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULBCBMYVSADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2697307.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2697313.png)

![5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid](/img/structure/B2697322.png)
![N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2697323.png)
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)

![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)
